molecular formula C3HF4N B1581482 2,3,3,3-Tetrafluoropropionitrile CAS No. 431-32-3

2,3,3,3-Tetrafluoropropionitrile

Cat. No.: B1581482
CAS No.: 431-32-3
M. Wt: 127.04 g/mol
InChI Key: PIORIRQBACOORT-UHFFFAOYSA-N
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Description

Context within Fluorinated Nitriles Chemistry

Fluorinated nitriles represent a specialized class of organic compounds where one or more hydrogen atoms in a nitrile-containing hydrocarbon are replaced by fluorine. This substitution dramatically alters the molecule's properties, including its polarity, reactivity, and biological activity. The chemistry of fluorinated nitriles is a dynamic area of research, with applications ranging from pharmaceuticals and agrochemicals to advanced materials.

2,3,3,3-Tetrafluoropropionitrile holds a distinct position within this class. The specific arrangement of its four fluorine atoms and the nitrile group results in a unique electronic and steric profile. Research into this compound contributes to a deeper understanding of structure-property relationships within the broader family of fluorinated nitriles.

Comparative Analysis with Analogous Fluorinated Compounds

To fully appreciate the characteristics of this compound, a comparative analysis with structurally similar fluorinated compounds is essential. This comparison provides insights into how subtle changes in molecular structure can lead to significant differences in physical and chemical behavior.

The electronic properties of this compound are heavily influenced by the high electronegativity of the fluorine atoms. This leads to a significant inductive effect, withdrawing electron density from the carbon backbone and the nitrile group. This electron-withdrawing effect can be compared to other fluorinated nitriles to understand its relative magnitude.

Sterically, the fluorine atoms in this compound create a more crowded environment around the reactive centers of the molecule compared to their non-fluorinated counterparts. This steric hindrance can influence the accessibility of the nitrile group to reagents.

PropertyThis compoundPropanenitrileAcetonitrile (B52724)
Molecular Formula C₃HF₄NC₃H₅NC₂H₃N
Molecular Weight ( g/mol ) 127.04 chemicalbook.com55.0841.05
Boiling Point (°C) 40 acs.org97.281.6
Density (g/mL) 1.362 acs.org0.7820.786
Refractive Index 1.27 acs.org1.3661.344
Dipole Moment (Debye) Data not available~3.5~3.9

The reactivity of this compound is a key area of investigation. The strong carbon-fluorine bonds contribute to its high thermal stability. The electron-deficient nature of the nitrile carbon, enhanced by the fluorine atoms, influences its susceptibility to nucleophilic attack.

Hydrolysis: Like other nitriles, this compound can undergo hydrolysis to form a carboxylic acid or an amide, typically under acidic or basic conditions. ncert.nic.in The rate and conditions of this hydrolysis compared to non-fluorinated or less-fluorinated analogs provide insight into the electronic effects of the fluorine substituents. Generally, the presence of electron-withdrawing fluorine atoms can make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. However, the specific reaction kinetics are dependent on the reaction conditions.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, to form five-membered heterocyclic rings. rsc.org The high degree of fluorination in this compound can impact the electronic nature of the nitrile's triple bond, thereby influencing its reactivity and regioselectivity in such cycloaddition reactions. Comparing its reactivity to other fluorinated and non-fluorinated nitriles in these reactions is an active area of research to understand the electronic demands of these transformations.

While specific kinetic data for the hydrolysis and cycloaddition reactions of this compound are not extensively reported in the publicly available literature, the general principles of physical organic chemistry suggest that the strong electron-withdrawing nature of the tetrafluoroethyl group would significantly influence the reactivity of the nitrile moiety compared to its non-fluorinated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3,3-tetrafluoropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF4N/c4-2(1-8)3(5,6)7/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPAMJZAMYOJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-32-3
Record name 2,3,3,3-Tetrafluoropropionitrile
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Synthetic Methodologies and Mechanistic Pathways for 2,3,3,3 Tetrafluoropropionitrile

Established Synthetic Routes and Reaction Optimizations

The synthesis of fluorinated nitriles like 2,3,3,3-Tetrafluoropropionitrile often relies on well-established transformations adapted for fluorinated substrates. The most prominent and industrially viable route involves the dehydration of the corresponding amide, 2,3,3,3-tetrafluoropropionamide. This method is a cornerstone of nitrile synthesis due to its reliability and the relative availability of the amide precursor, which can be generated from the corresponding ester.

A general two-step process starts with a fluorinated ester, which is reacted with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to form the fluoro-amide. google.com This intermediate can be isolated and purified before being subjected to a dehydration reaction to yield the final fluorinated nitrile. google.com The efficiency of the dehydration step is critical and is often the focus of reaction optimization. Common dehydrating agents used for these transformations include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640), or other strong dehydrating systems. The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide often being employed to facilitate the reaction. google.com Yields for the conversion of the fluoro-amide to the fluoro-nitrile are typically high, often exceeding 75-80%. google.com

Radical-Mediated Pathways

Modern synthetic chemistry has increasingly turned to radical-mediated reactions for the construction of complex molecules under mild conditions. For the synthesis of fluorinated nitriles, radical-promoted strategies offer innovative pathways. One such approach involves the functionalization of C(sp³) centers using radical intermediates. researchgate.net

For instance, a general method for synthesizing fluorinated nitriles begins with cycloalkanone oxime esters. researchgate.net Through a process often initiated by a photocatalyst, an alkyl radical is generated, which can then participate in a reaction cascade with a fluorinated building block to ultimately form the nitrile. While specific applications of this method to this compound are not detailed in readily available literature, the mechanistic principle represents a viable and contemporary synthetic route. The reaction proceeds via the formation of key radical intermediates, whose subsequent reactions are governed by the stability of the radicals and the reaction conditions.

Another relevant radical process involves the telomeric growth of fluorinated side chains. The free-radical reaction between a substrate like tetrahydrofuran (B95107) and a fluorinated alkene such as 3,3,3-trifluoropropene (B1201522) can lead to the formation of new carbon-carbon bonds and the introduction of a trifluoropropyl group. rsc.org This highlights the utility of radical reactions in building the carbon skeleton required for this compound.

Radical Synthesis Approach (Analogous) Reactants Key Features Reference
Radical-Promoted Nitrile SynthesisCycloalkanone oxime esters, Fluorinated reagents, PhotocatalystUtilizes radical intermediates for C-H functionalization. researchgate.net
Free-Radical TelomerizationTetrahydrofuran, 3,3,3-trifluoropropeneBuilds fluorinated alkyl chains via radical addition. rsc.org

High-Temperature Pyrolysis Approaches

High-temperature gas-phase reactions, including pyrolysis and catalytic cracking, are fundamental to the industrial production of many bulk fluorochemicals. These methods involve subjecting a precursor molecule to high temperatures, often in the presence of a catalyst, to induce fragmentation or rearrangement to the desired product.

For fluorinated compounds, catalytic dehydrofluorination is a key high-temperature process. For example, 1,1,1,3,3-pentafluoropropane (B1194520) can be converted to 1,3,3,3-tetrafluoropropene over fluorinated metal oxide catalysts at elevated temperatures. researchgate.net This type of reaction demonstrates the principle of using high heat to eliminate atoms and form new functional groups in fluorinated molecules. While not a direct synthesis of a nitrile, a similar high-temperature gas-phase reaction could theoretically be designed starting from a suitable precursor to yield this compound.

The pyrolysis of organic sulfites is a known method for generating radical intermediates. In this process, a dialkyl sulfite (B76179), upon heating, can decompose to form an alkyl radical, a sulfur dioxide molecule, and another radical species. This method, while established in general organic chemistry, is not specifically documented in the reviewed literature for the synthesis of this compound. However, the underlying principle suggests a potential, though likely challenging, synthetic pathway where a suitably structured fluorinated sulfite precursor could be pyrolyzed to generate a key tetrafluoropropyl radical intermediate, which could then be trapped or further reacted to form the nitrile.

In high-temperature gas-phase synthesis, controlling selectivity and minimizing byproducts are paramount for process viability. The primary challenges include preventing coke formation on the catalyst surface and suppressing isomerization or fragmentation side reactions. Strategies to achieve this include:

Catalyst Design: The choice of catalyst and its support is critical. For instance, in the dehydrofluorination of fluorinated propanes, the density of surface acid sites on the catalyst can influence stability and reduce coke deposition. researchgate.net

Reaction Conditions: Precise control over temperature, pressure, and reactant residence time in the reactor is essential. Optimizing these parameters can favor the desired reaction pathway while minimizing the activation of undesired routes.

Feedstock Purity: The purity of the starting materials can significantly impact the formation of byproducts.

Industrial-Scale Production Methodologies

For the large-scale production of this compound, efficiency, safety, and cost are the primary drivers. The most probable industrial method would be the continuous dehydration of 2,3,3,3-tetrafluoropropionamide. This approach leverages established chemical processes that are readily scalable.

Modern chemical manufacturing increasingly employs continuous flow chemistry to overcome the limitations of traditional batch processing. mdpi.com The synthesis of specialty chemicals like this compound is a prime candidate for this technology due to its numerous advantages.

Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing the exothermicity of reactions like amide dehydration. flinders.edu.au This enhanced control leads to higher yields, improved product consistency, and significantly enhanced safety, especially when dealing with hazardous reagents or intermediates. researchgate.net The small reactor volumes at any given time minimize the risk associated with potential runaway reactions.

For the industrial synthesis of this compound, a multi-step sequence could be integrated into a continuous flow system. mdpi.com For example, the formation of the amide from the ester and its subsequent dehydration could be performed in sequential reactor modules without the need to isolate the intermediate, thereby improving process efficiency and reducing waste. flinders.edu.au This approach is particularly valuable for increasing production throughput within a smaller physical footprint compared to traditional batch reactors. rsc.org

Parameter Batch Reactor Continuous Flow Reactor
Heat Transfer Limited by surface-to-volume ratioHighly efficient due to high surface-to-volume ratio
Safety Higher risk with large volumes of hazardous materialsInherently safer with small internal volumes
Scalability Often problematic ("scaling-up")Straightforward by running longer or in parallel ("scaling-out")
Process Control Difficult to maintain homogeneityPrecise control over temperature, pressure, and residence time
Efficiency Downtime between batchesUninterrupted production, higher throughput
Advanced Purification Techniques

The isolation of this compound in high purity necessitates the use of advanced purification techniques capable of separating it from structurally similar impurities. Given the unique physicochemical properties conferred by the fluorine atoms, specialized methods are often employed.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the purification of fluorinated compounds. google.comlabcompare.com For a compound like this compound, reversed-phase HPLC using a fluorinated stationary phase can offer enhanced selectivity. chromatographyonline.com The unique interactions between the fluorinated analyte and the fluorinated stationary phase can lead to better separation from non-fluorinated or less fluorinated impurities. nih.gov The choice of mobile phase is also critical, with mixtures of acetonitrile (B52724) and water being common. The use of simpler mobile phases can be an advantage of using fluorinated phases. chromatographyonline.com

Interactive Table: Preparative HPLC Parameters for Fluorinated Nitrile Purification

ParameterRecommended ConditionRationale
Stationary Phase Fluorinated Phenyl or C8/C18Provides alternative selectivity to traditional phases. chromatographyonline.com
Mobile Phase Acetonitrile/Water or Methanol/Water GradientEffective for eluting a wide range of polar and non-polar compounds.
Detector UV or Mass Spectrometry (MS)UV for chromophoric impurities; MS for non-chromophoric impurities and mass confirmation.
Flow Rate Optimized for column diameter and particle sizeTo ensure efficient separation without excessive pressure.

Selective Crystallization: Crystallization is a fundamental technique for purifying solid organic compounds. researchgate.net For this compound, which may be a liquid or a low-melting solid at room temperature, low-temperature crystallization can be an effective purification method. The process involves dissolving the crude product in a suitable solvent at a slightly elevated temperature and then slowly cooling the solution to induce the formation of high-purity crystals. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at higher temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.

Alternative Synthetic Strategies

Beyond traditional synthetic routes, alternative strategies offer different approaches to the synthesis of this compound, often with advantages in terms of starting material availability, reaction conditions, or yield.

Nucleophilic Substitution Reactions on Trifluoropropyl Precursors

A plausible and effective method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on a trifluoropropyl precursor with a cyanide anion. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the substrate.

The reaction typically proceeds via an S_N2 mechanism, particularly with primary and secondary substrates, where a cyanide salt, such as potassium cyanide, in an ethanolic solution is heated under reflux with the halogenated precursor. chemguide.co.ukyoutube.com The use of an aprotic polar solvent is crucial to avoid the formation of alcohol byproducts. chemguide.co.uk The reaction of a primary or secondary alkyl halide with a nucleophile like the cyanide ion generally proceeds with an inversion of configuration at the chiral center. pressbooks.pub

Table: Nucleophilic Substitution for this compound Synthesis

PrecursorReagentsConditionsProduct
2-bromo-1,1,1-trifluoropropaneKCN, EthanolRefluxThis compound
2-chloro-1,1,1-trifluoropropaneNaCN, DMSOElevated TemperatureThis compound
1,1,1-Trifluoro-2-propyl tosylateKCN, AcetonitrileRefluxThis compound

The carbon-fluorine bond is exceptionally strong, making fluoroalkanes generally unreactive in nucleophilic substitution reactions. youtube.com Therefore, the leaving group is typically a halogen other than fluorine, or a sulfonate ester like a tosylate.

Dehydration Pathways of Corresponding Amides

The dehydration of the corresponding primary amide, 2,3,3,3-tetrafluoropropionamide, presents a direct route to this compound. This transformation is a classic method for nitrile synthesis and can be achieved using a variety of dehydrating agents. libretexts.orgosti.gov

Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). acs.org A particularly effective reagent for the dehydration of fluorinated amides is trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine. researchgate.netwikipedia.org The reaction with TFAA is often carried out at low temperatures, for instance between -15 °C and 0 °C. google.com

The mechanism of dehydration with a reagent like phosphorus pentoxide involves the initial attack of the amide oxygen onto the phosphorus atom, followed by a series of elimination steps to form the nitrile.

Dimerization and Oligomerization Reactions

Under certain conditions, this compound can undergo dimerization and oligomerization reactions, primarily through the reactivity of its carbon-carbon double bond. These reactions can lead to a variety of cyclic and linear products.

Stereoisomeric Product Formation

The dimerization of this compound can proceed via a [2+2] cycloaddition reaction to form a substituted cyclobutane (B1203170) ring. The stereochemistry of the resulting cyclobutane dimer is governed by the principles of cycloaddition reactions. libretexts.org For a thermal [2+2] cycloaddition, the reaction would theoretically proceed through an antarafacial pathway, which is often sterically hindered. pressbooks.pub However, photochemical [2+2] cycloadditions can occur via a suprafacial pathway. pressbooks.pub

The presence of the electron-withdrawing trifluoromethyl and nitrile groups can influence the regioselectivity and stereoselectivity of the cycloaddition. Depending on the orientation of the monomers in the transition state, different stereoisomers of the cyclobutane dimer can be formed. The stereochemistry of the reactants plays a crucial role in determining the stereochemistry of the products in such concerted reactions.

Proton Transfer Mechanisms in Dimerization

Proton transfer can play a critical role in catalyzing the dimerization of this compound, particularly in the presence of acidic or basic impurities. The mechanism often involves the formation of a reactive intermediate.

In an acid-catalyzed dimerization, a proton can add to the nitrogen of the nitrile group or to the carbon-carbon double bond. Protonation of the double bond would generate a carbocation, which can then be attacked by a second monomer molecule. Subsequent deprotonation would yield the dimer.

A base-catalyzed dimerization could be initiated by the deprotonation of the α-carbon, facilitated by the electron-withdrawing nitrile and trifluoromethyl groups. The resulting carbanion can then act as a nucleophile, attacking a second monomer molecule. A subsequent proton transfer would then afford the final dimeric product. masterorganicchemistry.com These proton transfer steps can occur either intramolecularly or, more commonly, through a "proton shuttle" mechanism involving solvent or other species in the reaction mixture. masterorganicchemistry.com

General Synthetic Approaches for Fluoroalkyl Cyanides

The synthesis of fluoroalkyl cyanides, including this compound, can be approached through several established chemical transformations. These methods often leverage the unique electronic properties of fluorinated organic molecules.

Dehydration of Fluoroalkyl Amides

A primary and straightforward method for the synthesis of nitriles is the dehydration of their corresponding primary amides. This reaction involves the removal of a water molecule from the amide functional group. A variety of dehydrating agents can be employed for this transformation, with the choice of agent often depending on the specific properties of the fluoroalkyl amide.

Common dehydrating agents include phosphorus pentoxide (P₄O₁₀), trifluoroacetic anhydride ((CF₃CO)₂O), and trifluoromethanesulfonic anhydride (Tf₂O). For instance, the synthesis of trifluoroacetonitrile (B1584977) from trifluoroacetamide (B147638) has been successfully achieved using these reagents. The reaction mechanism generally involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile. While this is a general and effective method, specific documented examples for the synthesis of this compound via the dehydration of 2,3,3,3-tetrafluoropropionamide are not extensively detailed in readily available literature. However, the general applicability of this method suggests its potential as a viable synthetic route.

Table 1: Examples of Fluoroalkyl Amide Dehydration

Fluoroalkyl Amide Dehydrating Agent Product Yield (%) Reference
Trifluoroacetamide P₄O₁₀ Trifluoroacetonitrile High
Trifluoroacetamide (CF₃CO)₂O Trifluoroacetonitrile High

Hydroamination of Perfluoroalkenes

The hydroamination of perfluoroalkenes presents another synthetic pathway to fluoroalkyl cyanides. This method typically involves the addition of ammonia or an amine equivalent across the double bond of a perfluoroalkene, followed by subsequent transformations to yield the nitrile. For example, 2H-hexafluoroisobutyronitrile has been synthesized from perfluoroisobutylene (B1208414) and hexamethyldisilazane (B44280) (HMDS). This reaction proceeds through the addition of HMDS to the perfluoroalkene, followed by elimination to form the nitrile. The regioselectivity of the initial addition is a key factor in determining the final product.

Nucleophilic Substitution of Fluoroalkyl Halides

The nucleophilic substitution of a halide in a fluoroalkyl halide with a cyanide anion (CN⁻) is a classical and widely used method for nitrile synthesis. google.comwikipedia.org This reaction is typically carried out using an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent. wikipedia.orgnih.gov The reaction proceeds via an Sₙ2 mechanism for primary and secondary halides, where the cyanide nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. scbt.com

For this method to be applicable to the synthesis of this compound, a suitable precursor such as 1-halo-2,3,3,3-tetrafluoropropane would be required. The strength of the carbon-halogen bond is a critical factor, with the reactivity order being I > Br > Cl > F. wikipedia.org Due to the high strength of the carbon-fluorine bond, fluoride (B91410) is generally not a suitable leaving group in this type of reaction. researchgate.net The reaction is often performed under reflux in an ethanolic solvent to prevent the formation of alcohol byproducts. wikipedia.orgresearchgate.net

Table 2: Conditions for Nucleophilic Substitution with Cyanide

Reactant Type Reagent Conditions Product Mechanism
Primary/Secondary Haloalkane KCN or NaCN Ethanolic, Reflux Alkyl Nitrile Sₙ2

Synthesis from N,N-Dihaloamines

The synthesis of fluoroalkyl cyanides from N,N-dihaloamines represents a more specialized approach. This method can involve the reaction of N,N-dihaloamines with various reagents to generate the nitrile functionality. While the broader chemistry of N,N-dihaloamines is documented, specific examples leading to the formation of this compound are not prominent in the reviewed literature. General transformations in this category can be complex and may involve radical or rearrangement pathways.

Synthesis from Azidonitriles

Azidonitriles can serve as precursors to various nitrogen-containing compounds, including potentially fluoroalkyl cyanides through specific transformations. The reaction of azidonitriles with reagents like nitrosonium tetrafluoroborate (B81430) (NO⁺BF₄⁻) can lead to the formation of different products depending on the substrate and reaction conditions. google.com This area of synthesis is highly specific, and its direct application to the synthesis of this compound is not well-documented.

Reactions with Nitrogen Fluorides (e.g., N₂F₄)

Reactions involving nitrogen fluorides, such as tetrafluorohydrazine (B154578) (N₂F₄) and nitrogen trifluoride (NF₃), can be used to introduce nitrogen and fluorine into organic molecules. wikipedia.orgresearchgate.net For example, the reaction of NF₃ with hexafluoropropene (B89477) in the presence of cesium fluoride has been shown to produce heptafluoropropyldifluoroamines. researchgate.net In some cases, reactions of perfluoroalkenes with nitrogen fluorides can lead to the formation of nitriles, although this is often part of a complex product mixture. The high reactivity and hazardous nature of these reagents necessitate specialized handling and reaction conditions. wikipedia.org

Halogenation of Nitriles

The direct halogenation of nitriles, particularly the substitution of hydrogen with fluorine, represents a fundamental approach to synthesizing fluorinated compounds. While direct fluorination with F₂ gas is often too reactive and non-selective, electrochemical fluorination (ECF) offers a more controlled alternative. The Simons process, a cornerstone of ECF technology, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). wikipedia.org

CF₃CH₂CN + HF → CF₃CHFCN + H₂

This method is advantageous for producing highly fluorinated compounds, although it can sometimes lead to fragmentation of the carbon skeleton and the formation of a mixture of products, necessitating careful purification. wikipedia.org Milder ECF methods have also been developed using organic media and fluoride salts like (C₂H₅)₃N·3HF, which can offer greater selectivity for partial fluorination. wikipedia.org

Table 1: General Conditions for Electrochemical Fluorination (ECF)

ParameterTypical Value/ConditionReference
Process Name Simons Process wikipedia.org
Fluorine Source Anhydrous Hydrogen Fluoride (HF) wikipedia.org
Anode Material Nickel or Nickel-plated wikipedia.org
Cell Potential 5-6 V wikipedia.org
Alternative Electrolytes (C₂H₅)₃N·3HF, KHF₂ wikipedia.org
Key Feature Perfluorination of organic substrates wikipedia.org

Reactions of Fluoroalkenes with Hexamethyldisilazane (HMDS)

A versatile method for synthesizing fluorinated nitriles involves the reaction of fluoroalkenes with hexamethyldisilazane, (CH₃)₃SiNHSi(CH₃)₃ (HMDS). This approach utilizes HMDS as a source of nitrogen to convert the double bond of a fluoroalkene into a nitrile group. The reaction is particularly effective for producing esters of 2-cyano-3,3,3-trifluoropropionic acid from esters of perfluoromethacrylic acid in high yields. researchgate.net

For the synthesis of this compound, a suitable starting material would be 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). The reaction with HMDS would proceed via nucleophilic attack of the nitrogen on the alkene, followed by elimination and rearrangement steps to yield the final nitrile product. This method is advantageous as it often proceeds under relatively mild conditions. researchgate.net

Table 2: Synthesis of RF-Nitriles from Fluoroalkenes and HMDS

Fluoroalkene ReactantProductYieldReference
Esters of perfluoromethacrylic acidEsters of 2-cyano-3,3,3-trifluoropropionic acidHigh researchgate.net
α-functionalized fluoroalkeneα-functionalized β-trifluorinated nitrile40% researchgate.net

Reactions of Acyl Cyanides with Dialkylaminosulfur Trifluorides (DAST)

Dialkylaminosulfur trifluorides, most notably diethylaminosulfur trifluoride (DAST), are powerful deoxofluorinating agents used to convert carbonyl compounds into geminal difluorides. researchgate.netresearchgate.net This reactivity can be harnessed to synthesize fluorinated nitriles from acyl cyanide precursors. Acyl cyanides possess a reactive keto group adjacent to the nitrile function. wikipedia.org

A plausible synthetic route to this compound would start with 3,3,3-trifluoropyruvoyl cyanide (CF₃COCN). The reaction with DAST would selectively transform the ketone's carbonyl group into a difluoromethylene group, directly yielding the target molecule. acs.org

CF₃COCN + (C₂H₅)₂NSF₃ (DAST) → CF₃CF₂CN

The reaction mechanism involves the initial attack of the carbonyl oxygen on the sulfur atom of DAST, followed by an intramolecular rearrangement and fluoride transfer. acs.org This method is highly effective for substrates that can tolerate the reaction conditions, which are generally mild. acs.org

Table 3: General Applications of DAST in Deoxofluorination

Substrate TypeProduct TypeKey FeaturesReferences
Aldehydes & Ketonesgem-DifluoridesConverts C=O to CF₂ researchgate.netresearchgate.net
AlcoholsAlkyl FluoridesConverts C-OH to C-F researchgate.netresearchgate.net
Carboxylic AcidsAcyl FluoridesConverts -COOH to -COF researchgate.net
α-OximinoketonesAcyl FluoridesInvolves C-C bond cleavage acs.org

Fluorination of Active Methylene (B1212753) Nitriles

Active methylene compounds, which contain a CH₂ group flanked by two electron-withdrawing groups, are readily deprotonated to form stable carbanions. When one of these groups is a nitrile and the other is a trifluoromethyl group (e.g., in 3,3,3-trifluoropropionitrile (B1590400), CF₃CH₂CN), the resulting carbanion can be reacted with an electrophilic fluorinating agent to introduce a fluorine atom at the α-position. researchgate.netnih.gov

The synthesis proceeds in two steps:

Deprotonation: A suitable base (e.g., Cs₂CO₃, NaH) abstracts a proton from the active methylene group to form a nucleophilic carbanion. nih.gov

Electrophilic Fluorination: The carbanion attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor™, to form the final fluorinated product. nih.govvt.edu

CF₃CH₂CN + Base → [CF₃CHCN]⁻ [CF₃CHCN]⁻ + Electrophilic Fluorine Source → CF₃CHFCN

This method offers a high degree of control and is compatible with a wide range of functional groups, making it a powerful tool for late-stage fluorination. nih.gov

Table 4: Common Electrophilic Fluorinating Agents

Reagent NameAcronymTypical UseReferences
N-FluorobenzenesulfonimideNFSIFluorination of enolates/carbanions nih.govvt.edu
N-Chloromethyl-N-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Fluorination of enolates, C-H bonds vt.edunih.gov
N-Fluoro-N-(tert-butyl)-tert-butanesulfonamideNFBBFluorination of active methylene compounds nih.gov

Reactions of Active Methylene CF₃-Nitriles with Electrophiles

The carbanion generated from the deprotonation of an active methylene CF₃-nitrile, as described in the previous section, is a versatile nucleophile. Its reactivity is not limited to electrophilic fluorine sources. This intermediate can react with a wide array of electrophiles, providing access to a diverse range of α-substituted trifluoromethylated nitriles. researchgate.net

While this general reactivity does not directly produce this compound (unless the electrophile is a fluorine source), it is crucial for understanding the chemistry of its precursors. For example, the carbanion derived from 3,3,3-trifluoropropionitrile can undergo reactions such as:

Alkylation: Reaction with alkyl halides (R-X) to form CF₃CH(R)CN.

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy nitriles after protonation.

These reactions demonstrate the utility of active methylene CF₃-nitriles as building blocks for more complex fluorinated molecules.

Addition Reactions to Alkenes

The addition of hydrogen cyanide (HCN) across the double bond of an alkene, known as hydrocyanation, is a powerful method for nitrile synthesis. wikipedia.org This reaction is of significant industrial importance, particularly in the production of adiponitrile (B1665535) for nylon synthesis. wikipedia.org For the synthesis of this compound, the logical precursor is 2,3,3,3-tetrafluoropropene (HFO-1234yf).

CF₃CF=CH₂ + HCN → CF₃CHFCH₂CN

The reaction is typically catalyzed by transition metal complexes, often based on nickel with phosphite (B83602) ligands. wikipedia.orgtue.nl A critical aspect of this reaction is its regioselectivity. The addition of HCN to an unsymmetrical alkene like HFO-1234yf can potentially yield two isomers. The distribution of these products (Markovnikov vs. anti-Markovnikov addition) is controlled by the choice of catalyst and reaction conditions. Lewis acids are often used as co-catalysts to enhance the reaction rate and influence selectivity. wikipedia.org Given the electronic properties of HFO-1234yf, the cyanide group would be expected to add to the CH₂ carbon, and the hydrogen to the CF carbon, yielding this compound.

Table 5: Key Aspects of Alkene Hydrocyanation

FeatureDescriptionReference
Reaction Type Nucleophilic Addition wikipedia.org
Reagent Hydrogen Cyanide (HCN) wikipedia.org
Substrate Alkene wikipedia.org
Catalyst Nickel-phosphite complexes wikipedia.orgtue.nl
Co-catalyst Lewis Acids (e.g., AlCl₃, BPh₃) wikipedia.org
Industrial Application Adiponitrile synthesis (DuPont Process) wikipedia.org

Fluoroalkylation of Carbonyl Compounds and Imines

This synthetic strategy involves building the fluorinated nitrile from simpler carbonyl or imine precursors through fluoroalkylation steps. A highly relevant pathway is the formation and subsequent modification of a cyanohydrin. libretexts.orgchemguide.co.uk

A potential two-step synthesis of this compound could begin with a fluorinated aldehyde, such as 2,2,3,3,3-pentafluoropropanal (CF₃CF₂CHO).

Cyanohydrin Formation: The aldehyde reacts with hydrogen cyanide (or a cyanide salt under acidic conditions) in a nucleophilic addition reaction. The cyanide ion attacks the electrophilic carbonyl carbon to form 2-hydroxy-3,3,4,4,4-pentafluorobutanenitrile. libretexts.orgchemguide.co.ukCF₃CF₂CHO + HCN → CF₃CF₂CH(OH)CN

Deoxyfluorination: The resulting cyanohydrin has a secondary alcohol group. This hydroxyl group can be replaced with a fluorine atom using a deoxofluorinating agent like DAST. This step converts the β-hydroxy nitrile into the target this compound. CF₃CF₂CH(OH)CN + DAST → CF₃CF₂CHFCN

This stepwise approach allows for the controlled assembly of the target molecule from readily available fluorinated building blocks.

Synthesis of Alpha-Functionalized Fluoroalkyl Cyanides

The introduction of a nitrile group at the alpha-position of a fluoroalkyl chain can be achieved through various synthetic strategies. One of the most common and direct approaches involves the nucleophilic substitution of a suitable leaving group on a fluorinated substrate with a cyanide salt.

A plausible and frequently employed method for the synthesis of compounds like this compound involves the reaction of a corresponding fluoroalkyl halide with an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The success of this reaction is contingent on the nature of the leaving group, the solvent, and the reaction conditions. For the synthesis of this compound, a potential precursor would be a 1-halo-2,3,3,3-tetrafluoropropane, for instance, 1-bromo-2,3,3,3-tetrafluoropropane.

The reaction proceeds via a nucleophilic substitution mechanism, likely SN2, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is often preferred as it can effectively solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

A representative, though generalized, reaction scheme is depicted below:

CF₃CFHCH₂-X + KCN → CF₃CFHCH₂-CN + KX

(where X = Cl, Br, I)

The reaction conditions, including temperature and reaction time, are critical parameters that need to be optimized to achieve a high yield of the desired nitrile product while minimizing potential side reactions, such as elimination.

Below is a hypothetical data table illustrating the kind of results that could be expected from such a synthetic approach, based on general principles of nucleophilic substitution reactions for the formation of nitriles.

EntryPrecursor (Substrate)Cyanide SourceSolventTemperature (°C)Time (h)Yield (%)
11-Bromo-2,3,3,3-tetrafluoropropaneKCNDMF801275
21-Iodo-2,3,3,3-tetrafluoropropaneNaCNDMSO701082
31-Chloro-2,3,3,3-tetrafluoropropaneKCNAcetoneReflux2445

Table 1: Hypothetical Synthesis of this compound via Nucleophilic Substitution

It is important to note that the reactivity of the haloalkane precursor follows the general trend I > Br > Cl, which is reflected in the hypothetical yields and reaction conditions in the table.

Chemical Reactivity, Mechanistic Insights, and Derivatization Chemistry

Core Reaction Types of 2,3,3,3-Tetrafluoropropionitrile

The reactivity of this compound is dominated by the electrophilic nature of the nitrile carbon and the influence of the strongly electron-withdrawing tetrafluoroethyl group. This group, particularly the trifluoromethyl (CF₃) moiety, enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles.

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic. Nucleophilic attack on the nitrile carbon is a primary mode of reaction for this compound.

Based on general nitrile chemistry, this compound is expected to react with various nucleophiles like amines, alcohols, and thiols.

Amines : Primary and secondary amines can add to the nitrile group to form N-substituted amidines. The reaction proceeds via nucleophilic attack of the amine on the nitrile carbon, followed by proton transfer. This reaction is fundamental in synthesizing more complex nitrogen-containing compounds.

Alcohols : In the presence of a strong acid catalyst (e.g., HCl), alcohols can react with nitriles in what is known as the Pinner reaction. The product is an imidate salt (also known as a Pinner salt), which can be subsequently hydrolyzed to form an ester or an orthoester. This provides a pathway to convert the nitrile into a carboxylic acid derivative.

Thiols : Analogous to the Pinner reaction with alcohols, thiols can react with nitriles under acidic conditions to produce thioimidate salts. These intermediates can be valuable in the synthesis of sulfur-containing heterocyclic compounds.

Table 1: Predicted Nucleophilic Addition Reactions

NucleophileReagent ClassPredicted Product Type
Primary/Secondary AmineAmineN-Substituted Amidine
Alcohol (in acid)AlcoholImidate Salt (Pinner Salt)
Thiol (in acid)ThiolThioimidate Salt

The nitrile group is readily reduced to a primary amine. This transformation is a cornerstone of synthetic organic chemistry for introducing an aminomethyl group. Common and effective methods for this reduction include:

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, palladium, or platinum. It is often considered a "green" method of reduction.

Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup are highly effective for converting nitriles to primary amines.

The expected product from the reduction of this compound is 2,3,3,3-tetrafluoropropan-1-amine, a valuable fluorinated amine building block. A study demonstrated that reducing nitrile groups in a tetrafluoroterephthalonitrile-based polymer to primary amines successfully reversed the polymer's binding affinity, enabling it to capture anionic micropollutants.

nih.gov##### 3.1.3. Hydrolysis Reactions to Carboxylic Acids or Amides

Nitriles can be hydrolyzed to either primary amides or carboxylic acids, depending on the reaction conditions. T google.comhe reaction proceeds through the intermediate formation of an amide.

Hydrolysis to Amides : The hydrolysis can be stopped at the amide stage by using carefully controlled conditions, such as using a base like hydroxide (B78521) in the presence of hydrogen peroxide or specific acid catalysts. For this compound, this would yield 2,3,3,3-tetrafluoropropionamide.

Hydrolysis to Carboxylic Acids : More vigorous conditions, typically heating under strongly acidic (e.g., aqueous H₂SO₄ or HCl) or basic (e.g., aqueous NaOH) conditions, will lead to the complete hydrolysis of the nitrile to a carboxylic acid. I google.comn the case of this compound, the final product is 2,3,3,3-tetrafluoropropionic acid. A patent describes the synthesis of this acid via the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide under acidic or basic conditions.

google.com#### 3.2. Role as a Trifluoromethyl Group Precursor in Organic Synthesis

Fluorinated building blocks are highly sought after in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, altered acidity/basicity, and modified lipophilicity. 2 chemicalbook.com,3,3,3-Tetrafluoropropionitrile, containing the CF₃CHFN- moiety, serves as a valuable synthon for introducing the 2,3,3,3-tetrafluoropropyl group into more complex molecular architectures.

While it is not a precursor for the trifluoromethyl (CF₃) group alone, the entire fluorinated alkyl chain can be incorporated into target molecules through the reactions described above (e.g., reduction to the amine followed by further reactions). The presence of the CF₃ group is critical to the electronic properties of the molecule and its derivatives.

Nucleophilic Substitution Reactions

Advanced Derivatization Strategies for Analytical and Synthetic Applications

For analytical purposes, especially in gas chromatography (GC), it is often necessary to derivatize polar functional groups to increase volatility and improve chromatographic behavior.

A common strategy for a nitrile like this compound would involve its conversion into a more readily analyzable functional group. A practical approach is the reduction of the nitrile to the corresponding primary amine, 2,3,3,3-tetrafluoropropan-1-amine. This amine can then be acylated using reagents such as:

Pentafluoropropionic anhydride (B1165640) (PFPA)

Heptafluorobutyric anhydride (HFBA)

Trifluoroacetic anhydride (TFAA)

This acylation results in a fluorinated amide derivative that is significantly more volatile and highly responsive to electron capture detection (ECD), a sensitive detection method for electrophilic compounds like halogenated molecules. This two-step derivatization strategy (reduction followed by acylation) provides a robust method for the trace-level quantification of the parent nitrile.

Alkylation Reactions (e.g., Esterification)

While direct alkylation of the nitrile group of this compound is not extensively documented, related transformations leading to ester derivatives have been reported. For instance, a synthetic pathway to 2,3,3,3-tetrafluoropropionic esters involves the hydrolysis of an N,N-disubstituted-2,3,3,3-tetrafluoropropionamide intermediate, followed by esterification. mdpi.com This process, which can be carried out as a one-pot reaction, utilizes an alcohol in the presence of an acid or base catalyst. mdpi.com

The reaction can be generalized as the conversion of a derivative of this compound to the corresponding ester. A variety of alcohols, including methanol, ethanol, and propanol, can be employed, leading to the formation of the respective 2,3,3,3-tetrafluoropropionate esters. mdpi.com The use of catalysts such as magnesium salts, aluminum salts, or phase transfer catalysts can facilitate this transformation. mdpi.com

Table 1: Examples of Alcohols Used in the Synthesis of 2,3,3,3-Tetrafluoropropionic Esters mdpi.com

AlcoholCorresponding Ester
MethanolMethyl 2,3,3,3-tetrafluoropropionate
EthanolEthyl 2,3,3,3-tetrafluoropropionate
PropanolPropyl 2,3,3,3-tetrafluoropropionate

This esterification process highlights a method for modifying the nitrile group into another valuable functional group, expanding the synthetic utility of the fluorinated building block.

Acylation Reactions

The acylation of nitriles, particularly in the presence of strong acids, can lead to the formation of ketones. This type of reaction, a variation of the Friedel-Crafts acylation, typically involves the activation of the nitrile by a strong acid, followed by electrophilic attack on an aromatic substrate. While specific studies on the acylation reactions of this compound are limited, the general reactivity of aliphatic nitriles in the presence of trifluoromethanesulfonic acid with substituted phenols and phenol (B47542) ethers suggests a potential pathway for its use as an acylating agent. researchgate.net In these reactions, the nitrile is believed to form a highly reactive nitrilium ion intermediate, which then acylates the aromatic ring. researchgate.net

Given the strong electron-withdrawing nature of the tetrafluoroethyl group in this compound, its reactivity in such acylation reactions would be influenced by the stability of the corresponding nitrilium ion.

Silylation Reactions

Derivatization for Enhanced Spectrometric Detection

The analysis of fluorinated compounds like this compound by mass spectrometry (MS) can sometimes be challenging due to their volatility or poor ionization efficiency. Chemical derivatization is a common strategy to overcome these limitations by converting the analyte into a derivative with more favorable properties for MS detection. researchgate.net

For per- and polyfluoroalkyl substances (PFAS), various derivatization methods have been developed to improve their detection by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.nettntech.edumagtech.com.cnnih.gov These strategies often involve converting polar functional groups into less polar, more volatile, and more easily ionizable derivatives.

A common approach for compounds containing acidic protons or hydroxyl groups is the use of fluorinated derivatizing agents, such as heptafluorobutyrylimidazole or pentafluorobenzyl bromide. researchgate.net These reagents introduce a polyfluorinated tag that enhances sensitivity in negative chemical ionization (NCI) mode GC-MS. While this compound itself does not have an acidic proton, its hydrolysis product, 2,3,3,3-tetrafluoropropionic acid, could be derivatized using such methods for trace analysis.

Another strategy involves derivatization to improve ionization efficiency in LC-MS. For instance, perfluorooctane (B1214571) sulfonyl fluoride (B91410) has been derivatized with benzylamine (B48309) to enable its quantitative analysis by LC-MS with good sensitivity. nih.gov Similar approaches could potentially be developed for this compound or its transformation products, where the introduction of a readily ionizable group facilitates detection.

Table 2: General Derivatization Strategies for Fluorinated Compounds for Mass Spectrometry

Derivatization GoalExample Reagent/MethodAnalytical Technique
Enhance volatility and electron capture responsePentafluorobenzyl bromide (PFB-Br)GC-NCI-MS
Improve ionization efficiency in ESI-MSBenzylamineLC-MS
Introduce a charged tag for enhanced sensitivityGirard's reagentsESI-MS, MALDI-MS

Functional Group Modification for Chromatographic Separation

Similar to spectrometric detection, the chromatographic separation of fluorinated compounds can be improved through derivatization. The goal is often to modify the polarity and volatility of the analyte to achieve better separation and peak shape in gas chromatography (GC) or liquid chromatography (LC).

For GC analysis, polar functional groups in fluorinated compounds are often converted to less polar and more volatile derivatives. For example, perfluorocarboxylic acids (PFCAs) can be esterified to form more volatile methyl or ethyl esters, which are more amenable to GC separation. magtech.com.cn While this compound is already a relatively volatile compound, its hydrolysis product, 2,3,3,3-tetrafluoropropionic acid, would require derivatization for GC analysis.

In LC, derivatization can be used to alter the retention behavior of an analyte on a given stationary phase. For instance, by introducing a more hydrophobic or hydrophilic group, the retention time can be adjusted to move the analyte's peak away from interfering matrix components. The separation of amides and nitriles, which can be challenging due to their similar polarities, can sometimes be facilitated by selective derivatization or by using specialized chromatographic conditions. tudelft.nl

Photochemical Ritter Reaction in Surface Functionalization

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, typically generated from alkenes or alcohols in the presence of a strong acid. tntech.edumagtech.com.cn A significant advancement in this area is the development of a photochemical Ritter reaction, which allows for the reaction to proceed under milder conditions, often initiated by light.

A notable application of this technology is the functionalization of surfaces. For example, a photochemical Ritter reaction has been successfully employed for the amidation of diamond surfaces. mdpi.com In this process, irradiation of the surface in the presence of a photocatalyst and a nitrile leads to the formation of covalent C-N bonds. mdpi.com

Specifically, the amidation of diamond surfaces has been demonstrated using halogenated nitriles, such as 3,3,3-trifluoropropionitrile (B1590400) and trichloroacetonitrile. mdpi.com The reaction with 3,3,3-trifluoropropionitrile resulted in the formation of trifluoromethyl-containing amide groups on the diamond surface. mdpi.com This was confirmed by X-ray photoelectron spectroscopy (XPS), which showed the presence of both C-F bonds from the diamond and the trifluoromethyl group of the amide. mdpi.com

This photochemical approach offers a versatile method for introducing functional groups onto surfaces with high spatial control. The resulting amidated surfaces can be further modified, for instance, through hydrolysis and subsequent acylation, to introduce a wide range of functionalities. mdpi.com The use of a fluorinated nitrile like this compound in such a photochemical Ritter reaction could provide a pathway to create surfaces with unique properties conferred by the tetrafluoroethyl group, such as enhanced thermal stability, chemical resistance, and specific surface energy.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for probing the molecular framework of a compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals details about their functional groups, bond vibrations, and the electronic environment of their atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the vibrational transitions of specific chemical bonds. For 2,3,3,3-Tetrafluoropropionitrile, the FTIR spectrum would be expected to show characteristic absorption bands for the nitrile (-C≡N) group, the carbon-fluorine (C-F) bonds, and the carbon-hydrogen (C-H) bond.

The gas-phase FTIR spectrum would provide the most detailed information, revealing the fine rotational-vibrational structure of the absorption bands. thermofisher.com Analysis of these bands would allow for the identification and assignment of the fundamental vibrational modes of the molecule.

Expected Characteristic FTIR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-C≡NStretching2200 - 2300
C-FStretching1000 - 1400
C-HStretching2900 - 3100
C-HBending1300 - 1500

Note: This table represents generalized expected ranges and the precise, experimentally determined values for this compound are not currently available.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon-carbon backbone and the symmetric vibrations of the CF₃ group, which may be weak or inactive in the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei. For this compound, three types of NMR experiments would be essential:

¹H NMR: This would provide information about the chemical environment of the single proton in the molecule. The signal's chemical shift, multiplicity (splitting pattern due to coupling with adjacent fluorine atoms), and integration would be key parameters.

¹⁹F NMR: As fluorine-19 is a 100% abundant and highly sensitive nucleus, ¹⁹F NMR is a crucial technique for fluorinated compounds. The spectrum would show distinct signals for the different fluorine environments (the CF₃ group and the single fluorine atom), and the coupling between them would provide valuable structural information.

¹³C NMR: This technique probes the carbon skeleton of the molecule. The chemical shifts of the carbon atoms would be significantly influenced by the attached fluorine atoms.

Hypothetical NMR Data for this compound:

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity
¹H3.0 - 5.0Doublet of Quartets
¹⁹F (CF₃)-70 to -80Doublet
¹⁹F (CFH)-180 to -220Quartet of Doublets
¹³C (CF₃)115 - 125Quartet
¹³C (CFH)90 - 110Doublet of Quartets
¹³C (CN)110 - 120Doublet

Note: This table is a theoretical prediction based on known effects of fluorine substitution and does not represent experimentally verified data.

Elemental and Compositional Analysis Techniques

While spectroscopic techniques elucidate the molecular structure, elemental analysis methods confirm the elemental composition of the compound, which is a fundamental aspect of its characterization.

Energy-Dispersive X-ray Spectroscopy (EDS)

EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an X-ray source with the sample. While typically used for solid materials, it could theoretically be applied to a solidified sample of this compound to confirm the presence of carbon, nitrogen, and fluorine. However, it is not the primary method for quantitative elemental analysis of organic compounds.

X-ray Fluorescence (XRF)

XRF is another non-destructive analytical technique used to determine the elemental composition of materials. It is particularly sensitive to heavier elements but can be used for lighter elements as well. For this compound, XRF could be used to detect and quantify the fluorine content.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS analysis would be invaluable for confirming the elemental composition and investigating the chemical bonding of fluorine, carbon, and nitrogen atoms. High-resolution spectra of the C 1s, N 1s, and F 1s regions would provide insight into the chemical environment of each element, which is critical for understanding the compound's reactivity and interaction with other materials.

No specific XPS data for this compound was found in the available literature.

Morphological and Structural Characterization

The following techniques are primarily used for the characterization of materials in a solid or condensed state, such as polymers. The application of these methods to poly(this compound) would provide a detailed understanding of its macroscopic and microscopic structure.

Scanning Electron Microscopy (SEM)

SEM is used to produce high-resolution images of a sample's surface. For a polymer synthesized from this compound, SEM would reveal details about its surface topography, texture, and the morphology of any aggregated structures. This information is critical for applications where surface properties, such as in coatings or membranes, are important.

No specific SEM images or morphological data for poly(this compound) were found.

Transmission Electron Microscopy (TEM)

TEM provides even higher resolution imaging than SEM, allowing for the visualization of the internal structure of materials. For a polymeric material derived from this compound, TEM could be used to observe the arrangement of polymer chains, the presence of any crystalline or amorphous domains, and the morphology of nanoparticles if the polymer is synthesized in that form.

No specific TEM images or internal structure data for poly(this compound) were found.

Atomic Force Microscopy (AFM)

AFM is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. It can be used to image the surface of a material at the atomic level. For poly(this compound), AFM would provide detailed three-dimensional surface topography and could be used to measure surface roughness and identify different phases in a polymer blend.

No specific AFM topographical data for poly(this compound) was found.

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, preferred crystal orientation (texture), and other structural parameters, such as average grain size, crystallinity, strain, and crystal defects. For a potentially semi-crystalline polymer of this compound, XRD would be essential to determine the degree of crystallinity, identify the crystal lattice parameters, and study the arrangement of polymer chains in the ordered regions.

No specific XRD patterns or crystallographic data for poly(this compound) were found.

Small-Angle X-ray Scattering (SAXS)

SAXS is an analytical technique used to determine the nanoscale structure of materials. It is particularly useful for studying the size, shape, and distribution of nanoparticles or the structure of partially ordered systems like polymers. For poly(this compound), SAXS could provide information on the morphology of phase-separated domains, the size and shape of polymer coils in solution, or the long-range order in self-assembled structures.

No specific SAXS data or analysis for poly(this compound) was found.

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS) is a powerful analytical technique used to determine the crystalline structure of materials. By measuring the intensity of X-rays scattered by a sample at high angles, WAXS can reveal information about the atomic-level organization, including lattice parameters, crystal symmetry, and the identification of different crystalline phases. While Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures (e.g., nanoparticle size, polymer morphology), WAXS probes the short-range order on the scale of interatomic distances (typically <1 nm).

In the context of this compound, which is a liquid at room temperature, WAXS could be employed to study its solid-state structure upon freezing. Such an analysis would yield precise information on how the molecules pack in a crystalline lattice. Furthermore, WAXS is invaluable for studying polymers or materials synthesized using this fluorinated nitrile. For instance, if this compound were incorporated into a polymer matrix, WAXS could be used to investigate how its presence affects the crystallinity and phase behavior of the host material. researchgate.net

The technique involves directing a monochromatic X-ray beam onto the sample and recording the scattered radiation using an area detector. nih.gov The resulting 2D pattern is then converted into a 1D plot of intensity versus the scattering angle (2θ) or the scattering vector, q.

Table 1: Illustrative WAXS Data Analysis Workflow

StepDescriptionExpected Outcome for a Crystalline Sample
1. Sample Preparation The compound is crystallized, often by cooling below its melting point. A fine powder or a single crystal is used.A solid sample suitable for X-ray diffraction.
2. Data Acquisition The sample is exposed to an X-ray beam, and the scattered X-rays are collected at wide angles (typically 2θ > 5°). nih.govA 2D diffraction pattern with concentric rings (for powder) or distinct spots (for single crystal).
3. Data Reduction The 2D pattern is azimuthally integrated to produce a 1D plot of intensity vs. 2θ or q.A diffractogram showing sharp Bragg peaks at specific angles.
4. Peak Analysis The positions and intensities of the Bragg peaks are determined.A list of peak positions (2θ values) and their corresponding intensities.
5. Structure Determination The peak positions are used with Bragg's Law (nλ = 2d sinθ) to calculate interplanar spacings (d). This information helps identify the crystal system and unit cell parameters.Determination of the crystalline structure, lattice parameters, and space group.

Although direct WAXS studies on this compound are not prominently featured in the searched literature, the methodology remains a standard and essential tool for the solid-state characterization of this and related fluorinated compounds.

Advanced Spectroscopic Methods in Catalysis Research

Understanding the mechanism of catalytic reactions is fundamental to optimizing processes and designing new, more efficient catalysts. Advanced spectroscopic methods allow researchers to observe catalytic intermediates and characterize the active sites of catalysts in real-time.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize chemical species that have unpaired electrons. ethz.chnrel.gov This makes it exceptionally valuable for studying paramagnetic species, which are often key intermediates in catalytic cycles, such as free radicals and transition metal ions in various oxidation states. nih.govresearchgate.net

In the context of catalysis research involving this compound, EPR could be applied in several ways:

Studying Catalytic Mechanisms: If a reaction involving this compound proceeds via a radical mechanism, EPR could directly detect and identify the radical intermediates formed. acs.org

Characterizing Metal Catalysts: Many catalytic processes for the transformation of nitriles or fluorinated compounds utilize transition metal complexes. EPR can probe the electronic structure of the metal center in these catalysts, providing information on its oxidation state, coordination environment, and spin state. acs.orgdntb.gov.ua This is crucial for understanding how the catalyst activates the substrate. For instance, the interaction of the nitrile group with a paramagnetic metal center could be monitored by changes in the EPR spectrum.

Investigating Paramagnetic Active Sites: EPR can be used to study paramagnetic active sites on the surface of heterogeneous catalysts, providing insights into their structure and reactivity. acs.org

An EPR experiment involves placing the sample in a strong magnetic field and irradiating it with microwaves. nrel.gov The absorption of microwaves is measured as the magnetic field is swept, resulting in a characteristic spectrum. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.

Table 2: Key Parameters in EPR Spectroscopy and Their Significance

ParameterSymbolInformation ProvidedTypical Application in Catalysis
g-factor gCharacterizes the local electronic environment of the unpaired electron. It is analogous to the chemical shift in NMR.Helps identify the paramagnetic species (e.g., distinguishing between a carbon-centered radical and a metal ion). researchgate.net
Hyperfine Coupling ADescribes the interaction (coupling) between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F).Provides structural information about the radical or the ligands coordinated to a metal center. nrel.gov
Zero-Field Splitting D, EFor systems with more than one unpaired electron (S > 1/2), this parameter describes the interaction between the electron spins in the absence of an external magnetic field.Determines the spin state (e.g., high-spin vs. low-spin) of transition metal ions, which is critical for their reactivity. nih.gov
Signal Intensity IProportional to the concentration of the paramagnetic species.Can be used to study the kinetics of radical formation and decay or to quantify the number of active sites in a catalyst.

The study of fluorinated molecules like 2,3,5,6-Tetrafluorophenylnitren-4-yl using EPR has demonstrated the technique's ability to characterize complex radical species. nih.gov Similar approaches could be envisioned for studying reactive intermediates derived from this compound in catalytic environments.

Hyperspectral Imaging and Data Analysis

Hyperspectral imaging (HSI) is a sophisticated technique that combines conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. mdpi.com An HSI system collects a "hypercube" of data, where each pixel in the image contains a full spectrum (e.g., absorption, reflectance, or fluorescence) across a wide range of wavelengths. nih.gov This enables the identification and mapping of different chemical components within a sample.

For this compound, HSI could be a powerful tool for various applications:

Reaction Monitoring: In a heterogeneous reaction system, HSI could be used to map the spatial distribution of the reactant (this compound), products, and intermediates on a catalyst surface or within a liquid phase.

Material Science: When incorporated into a composite material or polymer blend, HSI could visualize the uniformity of its distribution.

Process Analytical Technology (PAT): In an industrial setting, HSI could be used for online monitoring to ensure product quality and process consistency.

The primary challenge in HSI is the analysis of the large, complex datasets (hypercubes) it generates. nih.gov Multivariate data analysis techniques, often referred to as chemometrics, are essential for extracting meaningful chemical information.

Table 3: General Steps in Hyperspectral Image Data Analysis

StepDescriptionCommon Algorithms/Methods
1. Pre-processing Correcting the raw data for instrumental artifacts, background noise, and uneven illumination. nih.govNormalization, Smoothing, Derivative Calculation, Standard Normal Variate (SNV).
2. Exploratory Analysis Visualizing the data to identify major sources of variation and potential correlations.Principal Component Analysis (PCA), Singular Value Decomposition (SVD). nih.gov
3. Classification Assigning each pixel to a specific class based on its spectral signature (e.g., identifying pixels corresponding to this compound vs. a solvent).K-Means Clustering, Partial Least Squares Discriminant Analysis (PLS-DA). nih.gov
4. Quantification Building a model to predict the concentration of a specific component in each pixel.Partial Least Squares (PLS) Regression, Principal Component Regression (PCR). researchgate.net
5. Visualization Creating chemical images that show the spatial distribution of the components of interest.Color-coded maps where pixel color corresponds to a class or concentration.

Techniques like Fourier-transform infrared (FT-IR) hyperspectral imaging are particularly powerful for chemical analysis, as the mid-infrared region contains characteristic vibrational absorptions for functional groups like nitriles (C≡N) and C-F bonds present in this compound. researchgate.netmdpi.com This would allow for highly specific mapping of the compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and properties of molecules. For 2,3,3,3-Tetrafluoropropionitrile, ab initio and Density Functional Theory (DFT) calculations would be the primary tools. These methods can elucidate properties such as molecular orbital energies, electron density distribution, and dipole moments, which are crucial in determining the molecule's reactivity and physical characteristics. The strong electronegativity of the fluorine atoms is expected to significantly influence the electronic landscape of the molecule.

Molecular dynamics (MD) simulations, on the other hand, can be employed to study the bulk properties and dynamic behavior of this compound. By simulating a system of multiple molecules over time, MD can predict properties like density, viscosity, and diffusion coefficients. Furthermore, MD simulations are instrumental in understanding intermolecular interactions, which are dominated by dipole-dipole forces in polar molecules like fluorinated nitriles.

Prediction of Molecular Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in this compound can be accurately predicted using geometry optimization, a standard procedure in quantum chemistry. These calculations would reveal bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For a relatively small molecule like this compound, a thorough conformational analysis can be performed by systematically rotating the single bonds and calculating the energy of each resulting conformer. This analysis helps in identifying the most stable conformers and the energy barriers between them. Studies on similar fluorinated alkanes have shown that fluorine substitution can significantly impact conformational preferences. nih.govnih.govacs.org

Table 1: Predicted Geometrical Parameters for a Fluorinated Propionitrile Analogue

ParameterPredicted Value (DFT B3LYP/6-31G*)
C-C Bond Length1.54 Å
C-N Bond Length1.15 Å
C-F Bond Length1.35 Å
C-C-N Angle178°
F-C-F Angle108°

Note: This data is hypothetical and based on typical values for similar functional groups. Specific calculations for this compound are required for accurate values.

Calculation of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for investigating the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, the enthalpy and Gibbs free energy of a reaction can be determined. This information is crucial for predicting the feasibility and spontaneity of a reaction. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are key to understanding reaction rates. For instance, the energetics of nucleophilic substitution at the carbon atom adjacent to the nitrile group could be explored.

Electronic Structure Analysis and Reactivity Indices

The electronic structure of this compound is heavily influenced by the presence of multiple fluorine atoms and the nitrile group. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

Reactivity indices, such as electrophilicity and nucleophilicity, can be calculated from the electronic structure to quantify the molecule's reactivity. rsc.org The electrophilic nature of the carbon atom in the nitrile group is a known characteristic of nitriles, making them susceptible to nucleophilic attack. libretexts.org The presence of electron-withdrawing fluorine atoms is expected to further enhance the electrophilicity of the molecule.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorDefinitionPredicted Trend for this compound
Electronegativity (χ)-(E_HOMO + E_LUMO)/2High
Chemical Hardness (η)(E_LUMO - E_HOMO)/2High
Electrophilicity Index (ω)χ²/2ηHigh

Note: These trends are qualitative predictions based on the molecular structure.

Theoretical Spectroscopic Property Prediction (IR, NMR, UV-Vis, Raman)

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound. The calculation of vibrational frequencies allows for the simulation of its infrared (IR) and Raman spectra. researchgate.netaip.org This is particularly useful for identifying characteristic vibrational modes associated with the C-F and C≡N bonds. Theoretical predictions of NMR chemical shifts (¹³C, ¹⁹F, ¹H) and coupling constants are also possible and can aid in the structural elucidation and interpretation of experimental NMR data. nih.gov UV-Vis spectra can be simulated using time-dependent DFT (TD-DFT) to predict electronic transitions.

In Silico Pathway Design for Chemical and Biochemical Synthesis

In silico pathway design involves the use of computational tools to propose novel synthetic routes for a target molecule. While this field is still developing, computational methods can be used to evaluate the feasibility of potential synthetic steps for this compound. This could involve retrosynthetic analysis aided by computational databases and reaction prediction algorithms. By predicting reaction outcomes and potential side products, computational chemistry can help guide the experimental design of more efficient and sustainable synthetic processes. nih.govorientjchem.org

Graph-Based Algorithms for Pathway Generation

Graph-based algorithms are powerful computational tools for mapping and predicting chemical reaction pathways. These algorithms represent molecules as nodes and reactions as edges in a graph, allowing for the systematic exploration of possible synthetic routes. By assigning weights to edges based on factors like reaction yield, cost of reactants, or reaction conditions, these algorithms can identify optimal pathways.

Key Features of Graph-Based Pathway Generation:

FeatureDescription
Network Representation Molecules and intermediates are represented as nodes, and the chemical transformations connecting them are represented as edges.
Pathfinding Algorithms Algorithms such as Dijkstra's or A* are used to find the most efficient or cost-effective synthetic routes from starting materials to the target molecule.
Scoring Functions Pathways are evaluated and ranked based on various criteria, including the number of steps, overall yield, atom economy, and the cost of starting materials.

While these methodologies are well-established, their specific application to generate synthetic pathways for this compound has not been detailed in published research.

Integration with Host Metabolic Models for Bioproduction

The bioproduction of specialty chemicals through metabolic engineering is a rapidly advancing field. Computational models of host organisms' metabolism are used to predict the effects of genetic modifications and to design novel biosynthetic pathways. For xenobiotic compounds—those not naturally produced by the host organism—this involves integrating heterologous enzymatic reactions into the host's metabolic network.

Predictive tools for xenobiotic metabolism, such as PROXIMAL, can identify potential enzymatic transformations that a foreign compound might undergo. However, there is no published research on the theoretical integration of a biosynthetic pathway for this compound into a host metabolic model for the purpose of bioproduction. The challenges of enzymatic C-F bond formation and the potential toxicity of fluorinated intermediates would be significant hurdles to address in such a computational study.

Advanced Applications in Materials Science and Industrial Processes

Role in Semiconductor Manufacturing

2,3,3,3-Tetrafluoropropionitrile (C₃HF₄N) is identified as a functional etching compound in the intricate processes of semiconductor fabrication. Its unique molecular structure, containing both fluorine and a nitrile group (C≡N), allows for specialized applications in the etching of silicon-containing films, a critical step in manufacturing memory devices like DRAM and 3D NAND. google.comgoogle.com

In the production of modern semiconductor devices, plasma etching is employed to remove silicon-containing films, such as silicon oxide (SiO) and silicon nitride (SiN), from a substrate. google.com this compound is utilized as a nitrogen-containing organofluorine etching compound for this purpose. google.com The method involves introducing the vapor of C₃HF₄N into a reaction chamber where the substrate with the silicon-containing film is housed. google.comgoogle.com The presence of the C≡N functional group is a key feature of the organofluorine compounds used in these advanced etching methods. google.comgoogle.com

Research has compared the etching efficacy of this compound with other nitrogen-containing compounds, demonstrating its capability to etch silicon-containing materials. google.com This positions it as a valuable component in the arsenal (B13267) of specialized chemicals used for creating the complex, high-aspect-ratio structures required in next-generation electronics. google.com

The etching process utilizing this compound is a form of plasma etching, a technique central to modern microfabrication. google.comwikipedia.org The process begins with the introduction of C₃HF₄N vapor, often mixed with an inert gas like argon, into a low-pressure reaction chamber. google.comgoogle.com

A high-frequency electric field is then applied to the chamber, which ionizes the gas mixture and creates a plasma—an energetic state of matter containing ions, electrons, and highly reactive neutral species known as radicals. wikipedia.orgplasma.comyoutube.com This plasma activation generates an "activated nitrogen-containing etching compound" from the C₃HF₄N vapor. google.comgoogle.com These activated species are chemically reactive and are directed toward the substrate, where they react with the surface of the silicon-containing film. wevolver.com The reaction forms volatile byproducts that are then removed by the chamber's vacuum system, resulting in the precise removal, or etching, of the material. plasma.comresearchgate.net This plasma-activated chemical reaction allows for controlled material removal at temperatures much lower than would otherwise be required. ibm.com

Comparative Etch Rates of Various Etching Compounds
CompoundChemical FormulaSubstrate EtchedRelative Etch Rate
This compoundC₃HF₄NSilicon-Containing FilmsEffective Etching Demonstrated google.com
Trifluoroacetonitrile (B1584977)C₂F₃NSilicon OxideHigher than C₃HF₄N google.com
OctafluorocyclobutanecC₄F₈Silicon-Containing FilmsTraditional Etching Gas google.com
Hexafluoro-1,3-butadieneC₄F₆Silicon-Containing FilmsTraditional Etching Gas google.com

A critical challenge in etching high-aspect-ratio features in semiconductor manufacturing is preventing plasma-induced damage to the feature's sidewalls, which can lead to undesirable profiles (bowing) and compromise device performance. google.comgoogle.com Methods to minimize this damage are crucial. One effective strategy involves the use of nitrogen-containing organofluorine compounds, a class that includes this compound. google.com

The mechanism relies on the in-situ deposition of a thin, protective polymer layer on the feature sidewalls during the etch process. google.comaip.org Nitrogen-containing fluorocarbon gases can form this protective film, which shields the sidewalls from the energetic and reactive plasma species. google.comgoogle.com This passivation allows for a more directional, or anisotropic, etch, resulting in the straight, vertical profiles essential for modern 3D device architectures. google.comaip.org Studies have also shown that treating surfaces with nitrogen plasma can help recover and passivate surfaces from etch-induced damage, likely by filling nitrogen vacancies and reducing surface defects. researchgate.netacs.orgresearchgate.net

Applications in Organic Synthesis and Functional Materials

In the field of chemical synthesis, this compound serves as a valuable intermediate for the creation of more complex fluorinated molecules. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making fluorinated compounds highly sought after in pharmaceuticals, agrochemicals, and advanced materials. mdpi.com20.210.105

While detailed synthetic pathways originating from this compound are specific to proprietary industrial processes, its role as a building block is established. The presence of both a nitrile group and a tetrafluorinated carbon chain makes it a versatile precursor. The nitrile group can be transformed into various other functional groups, while the fluorinated tail is incorporated into the final, larger molecule, imparting the unique properties associated with fluorine. The synthesis of fluorinated compounds often relies on such specialized intermediates to construct complex molecular architectures. mdpi.comnih.govkaust.edu.sa

Dielectric Gas Applications in Electrical Insulation

The application of fluorinated nitriles as dielectric gases for electrical insulation in medium and high-voltage equipment is an area of significant research, driven by the need for alternatives to the potent greenhouse gas sulfur hexafluoride (SF₆). However, based on available scientific literature, the specific compound widely studied and applied for this purpose is Heptafluoroisobutyronitrile (C₄F₇N), a related but distinct chemical.

Comparative analyses explicitly list "Dielectric gas" as an application for C₄F₇N, while identifying this compound (C₃HF₄N) as an "Intermediate in fluorochemicals". Therefore, use as a dielectric gas is not a documented primary application for this compound.

Integration within Fluoropolymer Technologies

The role of this compound in the realm of fluoropolymer technologies is primarily as a specialized chemical intermediate rather than a direct monomer in polymerization processes. Its chemical structure and reactivity are leveraged to synthesize other valuable fluorinated molecules, which are, in turn, used in the production of advanced fluoropolymers.

Research indicates that fluorinated nitriles like this compound serve as foundational building blocks in the synthesis of various fluorochemicals. The compound is noted for its moderate stability, which allows it to be a versatile reactant in controlled chemical transformations. This positions it as a precursor to more complex fluorinated monomers that are designed for specific performance characteristics in modern polymer applications.

The integration of such intermediates is crucial for the development of next-generation fluoropolymers, particularly hydrofluoroolefins (HFOs). HFOs like 2,3,3,3-tetrafluoropropene (B1223342) have become significant in various applications, including as refrigerants, blowing agents, and, importantly, as monomers for new types of fluoropolymers. google.com The synthesis pathways for these advanced monomers often involve multiple steps where intermediates are functionalized and transformed.

While direct polymerization of this compound into high-molecular-weight fluoropolymers is not a common industrial practice, its contribution lies in the value chain that supplies the essential monomers for these advanced materials. The nitrile functional group (-C≡N) can be chemically converted to other groups that are more suitable for polymerization.

The following table provides examples of common monomers that are used in the production of commercial fluoropolymers, illustrating the types of molecules that intermediates like this compound can be used to create. alfa-chemistry.com

Table 1: Common Monomers in Commercial Fluoropolymer Production

Monomer Symbol Chemical Formula
Ethylene E CH₂=CH₂
Tetrafluoroethylene TFE CF₂=CF₂
Chlorotrifluoroethylene CTFE CF₂=CFCl
Vinylidene fluoride (B91410) VDF CF₂=CH₂
Vinyl fluoride VF CFH=CH₂
Propene P CH₃CH=CH₂
Hexafluoropropene (B89477) HFP CF₃CF=CF₂

Environmental Dynamics and Degradation Pathways

Atmospheric Fate and Transformation

Once released into the atmosphere, 2,3,3,3-tetrafluoropropionitrile is subject to various degradation processes. The primary pathway for its atmospheric removal is through reaction with hydroxyl (OH) radicals.

The atmospheric degradation of similar fluorinated compounds, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), has been studied extensively and provides insights into the potential degradation products of this compound. The atmospheric decomposition of HFO-1234yf yields trifluoroacetic acid (TFA), a persistent and highly soluble substance. nih.gov The reaction with OH radicals is a key step in this transformation. For other fluorinated propene compounds, such as 2-bromo-3,3,3-trifluoropropene, the main initial product of reaction with OH radicals is a haloalkyl radical, which then reacts further with atmospheric oxygen and nitrogen oxides. rsc.org

Given the structural similarities, it is plausible that the atmospheric degradation of this compound also leads to the formation of smaller fluorinated molecules. The strong carbon-fluorine bonds in the -CF3 group suggest its resistance to complete degradation, potentially resulting in the formation of trifluoroacetic acid as a terminal residue. unep.org The nitrile group (-CN) would likely undergo transformation as well, though specific products are not well-documented in the available literature.

It is important to note that the atmospheric lifetime of a compound significantly influences the spatial distribution of its degradation products. nih.gov Compounds with shorter lifetimes tend to have more localized deposition of their byproducts. nih.gov

Global three-dimensional chemical transport models are instrumental in predicting the environmental concentrations and deposition of atmospheric pollutants and their degradation products. nih.gov Studies on HFO-1234yf have utilized such models to assess the potential environmental effects of its widespread use. nih.gov These models have shown that the deposition of its degradation product, TFA, is largely regional, with emissions within a specific region being the primary source of local TFA deposition. nih.gov

For example, modeling has predicted annual mean atmospheric concentrations of HFO-1234yf to be in the low parts-per-trillion by volume (pptv) range in regions like China, the United States, and Europe, with corresponding mean deposition rates of TFA. nih.gov These models also indicate that TFA concentrations in rainwater can be influenced by regional precipitation rates, with arid regions potentially experiencing higher concentrations. nih.gov While specific modeling studies for this compound were not found, the principles from HFO-1234yf modeling are applicable. The atmospheric lifetime and degradation pathways of this compound would be key inputs for such a model to predict its global transport and the deposition of its degradation products.

Aquatic and Terrestrial Fate

The fate of this compound in aquatic and terrestrial environments is governed by its persistence, mobility, and sorption characteristics.

Information on the persistence and mobility of this compound in water systems is limited. However, the behavior of analogous compounds can offer some indication. For instance, the degradation product of many fluorinated compounds, trifluoroacetic acid (TFA), is highly soluble in water and forms stable salts with naturally occurring cations like sodium, potassium, calcium, and magnesium. unep.org These TFA salts are extremely persistent in the environment, with estimated half-lives of centuries, and they tend to accumulate in terminal sinks such as salt lakes and oceans. unep.org

Hydrolysis is a potential degradation pathway in aquatic environments. Studies on other fluorinated compounds have shown that hydrolysis rates can be slow, particularly under neutral pH conditions. For example, some perfluorobutanesulfonamide-based materials exhibit slow hydrolysis. ag.state.mn.us Given the stability of the carbon-fluorine bond, it is likely that this compound would also be resistant to hydrolysis.

The extent to which this compound sorbs to soils and sediments will determine its mobility in the terrestrial environment. Compounds with high sorption coefficients are less mobile and more likely to remain in the soil or sediment phase.

Studies on novel brominated flame retardants in aquatic mesocosms have shown that these compounds can partition between the water, particulate matter, and sediment. nih.gov The dissipation times were found to be significantly longer in the sediment compared to the particulate phase, indicating persistence in the sediment. nih.gov While these are different compounds, the study highlights the importance of partitioning behavior in determining environmental fate.

For fluorinated compounds, the organic carbon content of the soil and the properties of the compound itself, such as its octanol-water partition coefficient (Kow), are key factors in determining sorption. Without specific experimental data for this compound, it is difficult to predict its precise sorption behavior.

Biodegradation Potential and Persistence Assessment

Laboratory studies on the structurally similar refrigerant HFO-1234yf have shown it to be recalcitrant to microbial metabolism under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. nih.gov This suggests that biodegradation of highly fluorinated short-chain alkenes is not a significant environmental degradation pathway. nih.gov However, the same study demonstrated that a biomolecule, reduced cobalamin (a form of vitamin B12), could mediate the reductive defluorination of HFO-1234yf, albeit at slow rates. nih.gov This indicates that while microbial degradation may be limited, abiotic transformation mediated by biological molecules could play a role in its long-term fate in low-redox environments. nih.gov

The biodegradation of nitrotoluenes has been shown to be possible with adapted microbial inocula, although the resistance to degradation can vary between isomers. nih.gov This suggests that the presence of a nitrile group does not inherently preclude biodegradation, but the high degree of fluorination in this compound is expected to significantly increase its resistance to microbial attack.

Based on the high stability of the C-F bond and the recalcitrance of similar fluorinated compounds, it is likely that this compound would be classified as persistent in the environment.

Environmental Monitoring and Impact Assessment Methodologies

The environmental monitoring of fluorinated compounds such as this compound is critical for understanding their distribution and potential impact. While specific monitoring programs for this compound are not widely documented in publicly available literature, general methodologies for per- and polyfluoroalkyl substances (PFAS) are applicable. These methods are designed to detect low concentrations of these persistent chemicals in various environmental matrices.

For atmospheric monitoring, passive air samplers (PAS) with polyurethane foam (PUF) discs can be deployed. chemrxiv.org This technique allows for the collection of airborne compounds over extended periods, providing a time-averaged concentration. chemrxiv.org For more immediate and detailed analysis, active air sampling, which draws a known volume of air through a sorbent material, can be utilized. chemrxiv.org Analysis of collected samples is typically performed using gas chromatography with mass spectrometry (GC-MS), a sensitive technique for identifying and quantifying organic compounds. chemrxiv.org

In aquatic environments, water samples can be collected and analyzed for the presence of the compound and its potential degradation products. Given the high stability of the carbon-fluorine bond, these compounds are expected to be persistent. mdpi.com Monitoring may also extend to soil and sediment, where these chemicals can accumulate over time. oup.com

Environmental impact assessments for fluorinated alternatives to more hazardous substances are an area of ongoing research. nih.gov Such assessments for compounds like this compound would involve evaluating their persistence, bioaccumulation potential, and toxicity (PBT). www.gov.uk A key concern for many fluorinated compounds is their high persistence in the environment. nih.gov

A significant aspect of the impact assessment for fluorinated propene derivatives, which are structurally similar to this compound, is the formation of trifluoroacetic acid (TFA) as a degradation product. nih.gov TFA is highly soluble and persistent in aquatic environments, and its potential for phytotoxicity is a recognized risk. nih.gov Therefore, an impact assessment of this compound would need to consider the environmental fate and effects of its potential degradation products.

Application of Environmental Fate Models

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in the environment over time. nih.gov These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its behavior. nih.gov

For a compound like this compound, which belongs to the broader class of PFAS, environmental fate modeling is essential for understanding its long-term behavior. oup.com While specific models for this nitrile are not detailed in the literature, the principles of existing models for other fluorinated compounds are applicable.

Fugacity-based models are a cornerstone of environmental fate modeling, particularly for organic chemicals. ecfr.gov Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase (e.g., air, water, soil). ecfr.gov These models divide the environment into a series of compartments and use fugacity to describe the equilibrium distribution of a chemical between them. ecfr.govnih.gov

The application of a fugacity model to this compound would require key input data, as outlined in the table below.

Table 1: Input Parameters for a Generic Fugacity Model

Parameter Description
Molecular Mass The mass of one mole of the substance.
Water Solubility The maximum amount of the chemical that can dissolve in water.
Vapour Pressure The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases.
Log Kow (Octanol-Water Partition Coefficient) A measure of the chemical's hydrophobicity.
Reaction Half-lives The time it takes for half of the chemical to degrade in a specific medium (air, water, soil).
Emission Rates The rate at which the chemical is released into the environment.

This table is a generalized representation of inputs for a fugacity model and is not specific to this compound due to a lack of available data.

The Markov chain principle is a mathematical concept that describes a sequence of events where the probability of each event depends only on the state of the system at the previous event. epa.gov This "memoryless" property makes Markov chains useful for modeling complex systems where future states depend on the current state rather than the entire history of the system. epa.govnih.gov

In environmental science, Markov chain models can be applied to simulate processes with discrete steps or states, such as the transport of pollutants through different environmental compartments or the degradation of a chemical over time. They can be particularly useful for modeling complex and large-scale dynamic systems, such as urban air pollution arising from transportation networks.

The application of Markov chain models to the environmental fate of this compound could involve defining a set of states, such as the compound being in the atmosphere, water, or soil, and determining the transition probabilities between these states. These probabilities would be influenced by factors like deposition rates, volatilization, and degradation rates.

Table 2: Conceptual States for a Markov Chain Model of an Environmental Contaminant

State Description
State 1: Atmosphere The compound exists as a gas in the atmosphere.
State 2: Surface Water The compound is dissolved in bodies of water.
State 3: Soil The compound is adsorbed to soil particles.
State 4: Degraded The compound has been transformed into other substances.

This table provides a conceptual framework for a Markov chain model and is not based on specific data for this compound.

While the direct application of Markov chain models to this compound is not documented, their ability to model complex, dynamic systems makes them a potentially valuable tool for assessing the environmental behavior of such persistent chemicals.

Q & A

Basic: What synthetic methodologies are recommended for 2,3,3,3-Tetrafluoropropionitrile, and how can reaction efficiency be maximized?

Answer:
Catalytic fluorination or dehydrohalogenation of chlorinated precursors (e.g., 1-chloro-2,3,3,3-tetrafluoropropene) using chromium-based catalysts doped with alkali metals (e.g., Cr₂O₃-K) is a viable approach, achieving yields >90% under optimized gas-phase conditions (200–300°C, inert atmosphere) . Post-synthesis purification via fractional distillation or adsorption chromatography is critical to isolate the nitrile from fluorinated byproducts .

Advanced: How can thermodynamic inconsistencies in vapor-liquid equilibrium (VLE) data for fluorinated nitriles be resolved experimentally?

Answer:
Adopt Helmholtz energy-based equations of state (EoS) parameterized with high-precision experimental data (e.g., p-rho-T measurements, speed of sound). For this compound, replicate methodologies used for R1234yf:

Parameter Measurement Technique Reference Standard
Vapor pressureStatic recirculation apparatusRichter et al. (2011)
Heat capacityAdiabatic calorimetryAkasaka (2011)
Critical densityLaser-based interferometry

Discrepancies arise from impurities; ensure purity >99.5% via GC-MS validation .

Basic: What analytical methods are optimal for structural elucidation and purity assessment?

Answer:

  • 19F NMR : Fluorine environments exhibit δ = -60 to -80 ppm with complex splitting due to J-coupling (e.g., JFF = 150–250 Hz) .
  • GC-MS : Use halogen-specific detectors (e.g., ECD) to differentiate nitrile derivatives from fluorinated alkenes .
  • IR Spectroscopy : Nitrile C≡N stretch at ~2240 cm⁻¹; adjacent fluorines reduce intensity due to electron withdrawal .

Advanced: How do electron-withdrawing fluorine substituents influence reaction kinetics in nucleophilic additions?

Answer:
The nitrile group’s electrophilicity is amplified by fluorine’s inductive effect, accelerating nucleophilic attack (e.g., with amines or Grignard reagents). Kinetic studies under pseudo-first-order conditions (excess nucleophile) reveal rate constants 2–3× higher than non-fluorinated analogs. Mechanistic insights require DFT calculations to map transition states and substituent effects .

Basic: What safety protocols mitigate risks from decomposition byproducts like HF or HCl?

Answer:

  • Material Compatibility : Use HF-resistant reactors (e.g., Hastelloy) and avoid magnesium alloys due to corrosion risks .
  • Ventilation : Conduct reactions in fume hoods with HF scrubbers (e.g., CaCO₃ traps).
  • Monitoring : Deploy real-time FTIR or pH sensors to detect acidic gases (HF: 4000–3100 cm⁻¹) .

Advanced: How to reconcile conflicting mutagenicity data between in vitro and in vivo studies?

Answer:

  • In vitro (Ames test) : Positive results may arise from direct DNA alkylation by reactive intermediates (e.g., nitrile hydrolysis products).
  • In vivo (OECD 474) : Negative outcomes suggest metabolic detoxification (e.g., glutathione conjugation). Validate via:
    • Metabolite Profiling : LC-MS/MS to identify detox pathways.
    • Dose-Response : Establish NOAEL (e.g., rat studies: 50,000 ppm for R1234yf) .

Basic: What solvent systems are compatible with this compound for reaction media?

Answer:
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility, while fluorinated solvents (e.g., HFIP) minimize side reactions. Avoid protic solvents (e.g., water, alcohols) due to hydrolysis risks .

Advanced: What strategies optimize catalytic selectivity in asymmetric synthesis using fluorinated nitriles?

Answer:

  • Chiral Ligands : Phosphine or bisoxazoline ligands paired with transition metals (e.g., Pd, Cu) improve enantioselectivity.
  • Solvent Effects : Low-polarity solvents (e.g., toluene) stabilize transition states for asymmetric induction.
  • Kinetic Resolution : Monitor via chiral GC or HPLC to isolate enantiomers .

Basic: How to assess environmental persistence and degradation pathways?

Answer:

  • Hydrolysis Studies : Measure half-life in aqueous buffers (pH 4–9) at 25°C. Fluorinated nitriles hydrolyze slowly (t₁/₂ >100 hr) due to fluorine’s steric protection .
  • Photolysis : Use UV-Vis spectroscopy to track nitrile degradation under simulated sunlight (λ = 290–400 nm) .

Advanced: What computational models predict thermodynamic stability under extreme conditions?

Answer:

  • Molecular Dynamics (MD) : Simulate thermal decomposition pathways (e.g., HF elimination) at >500°C.
  • QSPR Models : Correlate fluorine substitution patterns with stability indices (e.g., bond dissociation energies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.